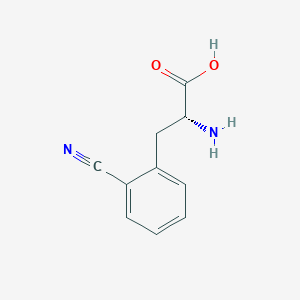

D-2-Cyanophenylalanine

Beschreibung

Overview of Unnatural Amino Acids (UAAs) in Expanding the Genetic Code

The central dogma of molecular biology describes how the genetic information encoded in DNA is transcribed into messenger RNA (mRNA) and then translated into proteins. This process traditionally utilizes a set of 20 canonical amino acids. However, the field of synthetic biology has pushed these boundaries through the expansion of the genetic code. nih.govfrontiersin.orgportlandpress.com This revolutionary technology allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins, both in vitro and in living organisms. nih.govfrontiersin.org

The incorporation of UAAs with novel chemical functionalities opens up a vast array of possibilities for tailoring protein structure and function. nih.gov Scientists can now introduce bio-orthogonal chemical handles, fluorescent probes, photocrosslinkers, and post-translational modifications into proteins with high precision. nih.govhep.com.cn This is typically achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that recognizes a specific codon, often a repurposed stop codon like the amber codon (UAG), to insert the desired UAA during translation. portlandpress.comfrontiersin.org This methodology has transformed our ability to probe biological mechanisms and engineer proteins with enhanced or entirely new properties. nih.govfrontiersin.org

The Significance of D-Chirality in Peptide and Protein Engineering

With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- and D-enantiomers. Natural protein synthesis in almost all living organisms exclusively utilizes L-amino acids. cardiff.ac.uk The incorporation of D-amino acids into peptides and proteins represents a significant strategy in peptide and protein engineering. Peptides and proteins constructed from D-amino acids, often referred to as "mirror-image" proteins, exhibit resistance to degradation by naturally occurring proteases, which are specific for L-amino acid substrates. cardiff.ac.uk This proteolytic resistance is a highly desirable trait for the development of therapeutic peptides and proteins with extended in vivo half-lives.

Furthermore, the use of D-amino acids can influence the secondary structure and conformational behavior of peptides. oup.com While it is often assumed that a D-amino acid will induce a mirror-image conformation to its L-counterpart, the reality can be more complex due to the directionality of the backbone dipole and potential side-chain interactions. oup.com The de novo design of peptides and proteins incorporating D-amino acids is a burgeoning area of research, with applications ranging from the development of enzyme inhibitors to novel biomaterials. oup.compnas.orgnih.govpentelutelabmit.com The in vivo selection of D-peptide ligands has also emerged as a powerful tool for discovering robust binding agents for therapeutic and diagnostic purposes. pnas.orgnih.govpentelutelabmit.com

Historical Context of Cyanophenylalanine Derivatives as Spectroscopic Probes

Cyanophenylalanine derivatives, particularly p-cyanophenylalanine (pCNF), have a well-established history as valuable spectroscopic probes in protein science. nih.govupenn.edu The nitrile (C≡N) stretching vibration of the cyano group provides a unique infrared (IR) absorption band in a region of the spectrum that is relatively free from interference from other protein absorbances. rsc.org This makes cyanophenylalanine an excellent probe for site-specific characterization of the local protein environment, including hydration, electrostatics, and molecular recognition events. upenn.edursc.orgnih.gov

The fluorescence properties of cyanophenylalanine are also highly sensitive to its local environment. nih.govrsc.org The fluorescence quantum yield can be modulated by factors such as hydrogen bonding to the cyano group and interactions with nearby amino acid side chains. nih.govrsc.org This sensitivity has been exploited to study protein folding, protein-protein interactions, and ligand binding. nih.gov Researchers have demonstrated that different isomers of cyanophenylalanine, such as 2-cyanophenylalanine and 4-cyanophenylalanine, can be used simultaneously to monitor multiple sites within a protein, offering a powerful tool for dissecting complex biological processes. nih.gov

Current State of Research on D-2-Cyanophenylalanine: Gaps and Opportunities

While the L-isomers of cyanophenylalanine, particularly o-cyano-phenylalanine, have been genetically incorporated into proteins to probe the local environment, the specific use and application of this compound are less extensively documented in peer-reviewed literature. acs.org The primary context in which this compound and its derivatives appear is as a building block in chemical synthesis, often protected with Fmoc or Boc groups for use in solid-phase peptide synthesis. chemsrc.comcymitquimica.comalfa-chemistry.com

This highlights a significant gap and a corresponding opportunity in the field. The unique combination of D-chirality and the spectroscopic properties of the 2-cyano-phenyl group in this compound presents a compelling tool for advanced chemical biology and medicinal chemistry.

Key Research Opportunities:

Development of Protease-Resistant Spectroscopic Probes: Incorporating this compound into peptides would create probes that are resistant to enzymatic degradation, allowing for longer-term studies of protein dynamics and interactions in complex biological environments.

Probing Protein-Protein Interactions with D-Peptides: D-peptides containing this compound could be used to investigate the binding interfaces of proteins, with the cyano group acting as a reporter of the local environment upon binding.

Design of Novel Peptidomimetics: The unique steric and electronic properties of this compound could be leveraged in the design of peptidomimetics with enhanced stability and specific biological activities.

Genetic Incorporation of this compound: Developing methods for the efficient genetic incorporation of this compound into proteins in living cells would open up new avenues for in vivo studies of protein structure and function.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(2-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDHPLVCNWBKJN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426572 | |

| Record name | D-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263396-41-4 | |

| Record name | 2-Cyano-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263396-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization

Stereoselective Synthesis of D-2-Cyanophenylalanine and its Protected Forms

Protecting groups are fundamental in peptide synthesis to prevent unwanted side reactions at the amino group of the amino acid. The two most common strategies, employing the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, have been adapted for this compound.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide chemistry, valued for its stability under a range of conditions and its facile removal with mild acid, such as trifluoroacetic acid (TFA). bocsci.com The synthesis of Boc-D-2-Cyanophenylalanine typically involves the reaction of this compound with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This process yields the N-protected amino acid, ready for peptide synthesis.

The primary application of Boc-D-2-Cyanophenylalanine is as a building block in solid-phase peptide synthesis (SPPS). bocsci.comchemicalbook.com Its incorporation allows for the creation of peptides and proteins containing this unique non-canonical residue. chemicalbook.com These modified peptides are instrumental in studying protein structure and function, where the cyano group can serve as a spectroscopic probe or a site for further chemical modification. bocsci.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group offers an alternative and often preferred strategy for SPPS. targetmol.com Its key advantage is its lability to basic conditions, typically a solution of piperidine in an organic solvent, which are orthogonal to the acid-labile protecting groups often used for amino acid side chains. nih.gov This mild deprotection scheme is compatible with a wider range of sensitive peptide sequences.

Fmoc-D-2-Cyanophenylalanine is synthesized by reacting this compound with Fmoc-chloride or Fmoc-succinimide. The resulting Fmoc-protected amino acid is a stable, crystalline solid that is readily used in automated peptide synthesizers. targetmol.comanaspec.com Its applications are extensive in the synthesis of peptides designed for structural biology and drug discovery. The presence of the D-amino acid can confer resistance to enzymatic degradation, while the 2-cyano group provides a unique handle for bioconjugation or acts as an intrinsic fluorescent or infrared probe. nih.gov

Boc-D-2-Cyanophenylalanine Synthesis and Applications

Development of Novel Synthetic Pathways for this compound Analogues

Beyond traditional protection strategies, significant research has focused on developing novel, highly efficient, and stereoselective synthetic routes to this compound and its analogues. These advanced methods often employ asymmetric catalysis to ensure the production of the desired D-enantiomer with high purity.

Asymmetric synthesis is critical for producing enantiomerically pure amino acids. While some methods like asymmetric phase-transfer catalysis have proven insufficient for producing precursors to related compounds in high enantiomeric purity, other techniques have shown great promise. nih.gov One successful approach employed a Schöllkopf chiral auxiliary to prepare a precursor, (S)-α-Me-o-cyanophenylalanine, with 88% enantiomeric excess (ee). nih.gov

A notable development is the use of chemical dynamic thermodynamic resolution. This method has been applied to a wide range of unnatural amino acids, including the successful synthesis of the (R)-2-cyanophenylalanine (this compound) enantiomer. acs.org The process utilizes a chiral nickel(II) complex which, after resolution, yields the desired product with high stereoselectivity. acs.org

Table 1: Asymmetric Synthesis Methods for 2-Cyanophenylalanine Derivatives

| Method/Approach | Chiral Agent/Catalyst | Product | Yield | Diastereomeric/Enantiomeric Purity |

| Schöllkopf Chiral Auxiliary | Chiral Bislactim Ether | (S)-α-Me-o-cyanophenylalanine precursor | Not specified | 88% ee |

| Dynamic Thermodynamic Resolution | Axially Chiral Ligand/(S)-17 with Ni(II) | Nickel(II)–(S)-17/(R)-2-cyanophenylalanine Schiff base complex | 77% | >99:1 dr |

Data sourced from references nih.govacs.org. ee denotes enantiomeric excess; dr denotes diastereomeric ratio.

Chemo-enzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts. Enzymes such as transaminases and dehydrogenases are particularly useful for the stereoselective synthesis of chiral amines and amino acids. pharmtech.comgoogle.com For instance, the production of various unnatural phenylalanine derivatives, including 4-cyanophenylalanine, has been achieved through a combination of asymmetric hydrogenation and biocatalysis. pharmtech.com

The general strategy often involves the chemical synthesis of a prochiral precursor, such as an α-keto acid, which is then stereoselectively aminated by an enzyme like a D-amino acid dehydrogenase or a transaminase to yield the final D-amino acid. pharmtech.com This approach leverages the strengths of both chemical synthesis for precursor generation and biocatalysis for introducing the chiral center with high fidelity. acs.orgnih.gov

Exploration of Organocatalytic and Asymmetric Synthetic Routes

Derivatization Strategies for Enhanced Bioconjugation and Probe Integration

A key advantage of incorporating this compound into peptides is the unique reactivity and spectroscopic properties of the ortho-cyano group. acs.org This group can be used directly as a probe or serve as a chemical handle for attaching other molecules, a process known as bioconjugation. researchgate.net

The nitrile (C≡N) group has a distinct stretching vibration in a region of the infrared (IR) spectrum that is free from interference from other protein absorbances. acs.org This makes it an excellent site-specific IR probe. acs.orgnih.gov The frequency of this vibration is sensitive to the local environment, including solvent exposure and electric fields, allowing it to report on protein structure, ligand binding, and the redox state of nearby metal centers. nih.govresearchgate.net For example, a reproducible shift in the nitrile stretching frequency has been observed upon the reduction of iron-sulfur clusters in metalloenzymes. researchgate.net

Furthermore, nitrile-derivatized phenylalanines, including the 2-cyano isomer, possess useful fluorescent properties. nih.govresearchgate.net Although the para-substituted isomer (4-cyanophenylalanine) has been more extensively studied as a fluorescent probe, 2-cyanophenylalanine (Phe2CN) also exhibits environmentally sensitive fluorescence. researchgate.netescholarship.orgnih.gov Researchers have demonstrated that Phe2CN and 4-cyanophenylalanine can be used simultaneously in the same peptide to independently monitor different sites during protein binding events. nih.gov This is possible due to their distinct excitation and emission properties, which allow for selective monitoring of local environmental changes at multiple locations within a protein structure. nih.gov

Table 2: Spectroscopic Applications of Cyanophenylalanine Probes

| Probe | Spectroscopic Technique | Property Measured | Key Finding |

| para-Cyanophenylalanine (CNF) | Infrared (IR) Spectroscopy | Nitrile (C≡N) stretching frequency | A redshift of ≈1–2 cm⁻¹ is observed upon reduction of a nearby [2Fe–2S] cluster, indicating sensitivity to the local redox state. |

| 2-Cyanophenylalanine (Phe2CN) & 4-Cyanophenylalanine (Phe4CN) | Fluorescence Spectroscopy | Fluorescence Emission | Can be incorporated at different sites in a peptide and monitored simultaneously via selective excitation to study protein-protein interactions. |

Data sourced from references nih.govresearchgate.net.

Site-Specific Functionalization for Peptide Ligation and Protein Semisynthesis

The site-specific incorporation of this compound into a polypeptide chain is a powerful tool for protein engineering and semisynthesis. This is primarily achieved through solid-phase peptide synthesis (SPPS) of a peptide fragment containing this compound, which can then be joined to other synthetic or recombinantly expressed protein fragments via chemical ligation techniques. Native Chemical Ligation (NCL) is a prominent method for achieving this. scispace.comwikipedia.org

NCL enables the formation of a native peptide bond between two unprotected peptide segments. wikipedia.org One segment must possess a C-terminal thioester, and the other an N-terminal cysteine residue. nih.gov To incorporate this compound into a specific site, a peptide fragment containing this amino acid is synthesized, typically with a C-terminal thioester. The synthesis of such peptide thioesters can be challenging, especially when using Fmoc-based SPPS, due to the lability of the thioester linkage to the piperidine used for Fmoc deprotection. To circumvent this, methods have been developed that generate the thioester post-synthetically or use masked thioester precursors. nih.govnih.gov

Once the this compound-containing peptide thioester is synthesized and purified, it can be ligated to another peptide or a larger protein fragment that has an N-terminal cysteine. The ligation reaction is highly chemoselective and proceeds in aqueous solution at neutral pH. nih.gov This process allows for the assembly of larger, modified proteins that would be difficult to produce by other means. For instance, a synthetic peptide containing this compound can be ligated to a recombinantly expressed protein, a technique known as Expressed Protein Ligation (EPL). wikipedia.orgucl.ac.uk This semisynthetic approach combines the flexibility of chemical synthesis for introducing unnatural amino acids with the efficiency of biological expression systems for producing large protein domains. acs.org

The incorporation of this compound serves not only as a structural modification but also as a spectroscopic probe. The cyano group has a distinct infrared absorption and can exhibit fluorescence, making it a valuable tool for studying protein structure, dynamics, and interactions. nih.govresearchgate.net

Table 1: Representative Protocol for Native Chemical Ligation of a this compound-Containing Peptide

| Step | Procedure | Key Considerations |

| 1. Peptide Synthesis | Synthesize the peptide fragment containing this compound and a C-terminal thioester precursor (e.g., a peptide hydrazide) using Fmoc-SPPS. | Standard coupling reagents can be used for incorporating Fmoc-D-2-cyanophenylalanine-OH. |

| 2. Thioester Generation | Convert the C-terminal peptide hydrazide to a thioester. This can be achieved by reacting the purified peptide hydrazide with sodium nitrite in an acidic buffer, followed by the addition of a thiol like 4-mercaptophenylacetic acid (MPAA). | The reaction is typically performed in a one-pot manner. The pH must be carefully controlled to ensure efficient conversion. |

| 3. Ligation Reaction | Dissolve the this compound-peptide-thioester and the N-terminal cysteine-containing peptide/protein in a ligation buffer (e.g., 6 M Gn-HCl, 100 mM phosphate buffer, pH 7.5). | The use of a denaturing agent like guanidinium chloride (Gn-HCl) helps to solubilize the reactants and prevent protein misfolding. A reducing agent like TCEP is often included to keep the cysteine thiol in its reduced state. nih.gov |

| 4. Monitoring and Purification | Monitor the reaction progress using RP-HPLC and mass spectrometry. Once the ligation is complete, purify the final protein product by HPLC. | The ligated product will have a higher molecular weight than the starting fragments, which can be confirmed by mass spectrometry. |

Click Chemistry Applications with this compound Analogues

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of bioconjugation due to its high efficiency, specificity, and biocompatibility. rsc.orgnih.gov To utilize this powerful reaction, this compound can be derivatized to include either an azide or a terminal alkyne functionality. These "clickable" analogues can then be incorporated into peptides and proteins, providing a versatile handle for subsequent modification.

The synthesis of this compound analogues suitable for click chemistry involves modifying the phenylalanine ring or the amino acid backbone. For example, an azido group can be introduced onto the phenyl ring to create azido-D-2-cyanophenylalanine. Similarly, an alkyne group can be installed. These modified amino acids, protected for SPPS (e.g., with Fmoc), can then be incorporated into a peptide sequence at a desired position.

Once the peptide containing the clickable this compound analogue is synthesized and purified, it can be reacted with a molecule containing the complementary functional group. For instance, a peptide with an azido-D-2-cyanophenylalanine can be conjugated to a fluorescent dye, a carbohydrate, a drug molecule, or another peptide that has been modified with a terminal alkyne. The CuAAC reaction, typically catalyzed by a Cu(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), proceeds rapidly in aqueous buffers to form a stable triazole linkage. nih.govbeilstein-journals.org

This approach allows for the modular construction of complex biomolecular conjugates. The bioorthogonal nature of the azide and alkyne groups ensures that the reaction is highly selective and does not interfere with other functional groups present in the protein or the molecule being attached. nih.gov The ability to "click" a wide variety of functionalities onto a protein at a site defined by the position of the this compound analogue opens up numerous possibilities for creating novel research tools, diagnostics, and therapeutics. uochb.cz

Table 2: Synthesis and Application of a Clickable this compound Analogue

| Stage | Description | Example Reaction |

| 1. Synthesis of Analogue | Chemical synthesis of a this compound derivative containing a bioorthogonal handle. | Introduction of an azido group to the phenyl ring of a protected phenylalanine precursor, followed by resolution to obtain the D-isomer. |

| 2. Peptide Incorporation | Incorporation of the Fmoc-protected clickable this compound analogue into a peptide sequence using standard solid-phase peptide synthesis (SPPS). | Standard HBTU/HOBt or similar coupling chemistry can be used. |

| 3. Click Reaction | Conjugation of the purified peptide with a molecule containing the complementary click chemistry handle. | Reaction of the azido-peptide with an alkyne-functionalized fluorescent dye in the presence of CuSO₄ and sodium ascorbate in an aqueous buffer. |

| 4. Analysis and Purification | Verification of the conjugation product by mass spectrometry and purification by RP-HPLC. | The mass of the product will correspond to the sum of the masses of the peptide and the attached molecule, minus the mass of any leaving groups. |

Spectroscopic Probing Applications in Biomolecular Systems

Fluorescence Spectroscopy of D-2-Cyanophenylalanine as a Site-Specific Probe

The fluorescent properties of cyanophenylalanine isomers are highly sensitive to their surroundings, making them powerful tools for site-specific analysis within proteins and peptides. researchgate.netresearchgate.net These probes can be incorporated into proteins chemically or through recombinant methods. researchgate.net

Environmental Sensitivity of Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield and lifetime of cyanophenylalanine are exquisitely sensitive to the local environment. researchgate.netresearchgate.netnih.gov This sensitivity allows researchers to track changes in protein conformation and interactions. For instance, the fluorescence lifetime of p-cyanophenylalanine shows a distinct correlation with the hydrogen-bonding capability of its environment. nih.gov

In a series of protic solvents, the fluorescence lifetime exhibits a linear dependence on the Kamlet-Taft hydrogen bond donating parameter (α), indicating that solute-solvent hydrogen bonding interactions are key mediators of the non-radiative decay rate. nih.gov However, in aprotic solvents, no such correlation with solvent polarity is observed. nih.gov This suggests that the fluorescence lifetime is a specific reporter on hydrogen bonding rather than general polarity. nih.gov Dehydration or transfer to a non-polar environment, such as the core of a folding protein, leads to a significant decrease in fluorescence intensity. researchgate.netnih.gov

| Solvent | Fluorescence Lifetime (ns) | Kamlet-Taft Parameter (α) |

|---|---|---|

| Water | 7.0 ± 0.2 | 1.17 |

| Methanol | 5.7 ± 0.1 | 0.98 |

| Ethanol | 4.8 ± 0.1 | 0.86 |

| Acetonitrile | 13.1 ± 0.2 | 0.19 |

Monitoring Hydration Status and Local Polarity in Biomolecules

The sensitivity of cyanophenylalanine's fluorescence to hydrogen bonding makes it an excellent probe for local hydration within a biomolecule. nih.gov A decrease in fluorescence intensity is a reliable indicator of water exclusion, a process central to protein folding, binding, aggregation, and membrane interactions. researchgate.netnih.gov For example, the fluorescence quantum yield of p-cyanophenylalanine is high when its cyano group forms a hydrogen bond, as in a polar protic solvent, but is low when it is in a non-hydrogen-bonding, hydrophobic environment. escholarship.org This property was leveraged to monitor the formation of the hydrophobic core during the folding of the N-terminal domain of the L9 ribosomal protein, where a p-cyanophenylalanine residue was substituted for a phenylalanine that becomes buried in the folded state. acs.org The fluorescence lifetime, in particular, can be used to quantitatively assess the local hydrogen bonding strength. researchgate.net

pH Sensing Capabilities via N-Terminal Amino Group Protonation

When a cyanophenylalanine residue is placed at or near the N-terminus of a peptide, its fluorescence can serve as a highly effective pH sensor. researchgate.netnih.gov This capability arises because the protonation state of the N-terminal amino group modulates the fluorescence quantum yield of the nearby probe. nih.govscience.gov The deprotonated, neutral form of the N-terminal amino group is a much more effective quencher of the cyanophenylalanine fluorescence than the protonated, cationic form. nih.govnih.gov As the pH increases and the amino group deprotonates, a corresponding decrease in fluorescence intensity is observed. nih.gov This pH-dependent fluorescence has been used to accurately determine the N-terminal pKa values of various tripeptides and to monitor the kinetics of a cell-penetrating peptide's entry into a membrane, demonstrating its utility in studying pH-dependent biological events. nih.govscience.gov

Multi-Site Monitoring in Proteins via Selective Excitation

The different isomers of cyanophenylalanine possess distinct absorption and emission profiles, a property that can be exploited for monitoring multiple sites within a single protein simultaneously. researchgate.netnih.govdatapdf.com A notable example involves the dual labeling of a peptide fragment from myosin light chain kinase (MLCK) with this compound (Phe2CN) and p-cyanophenylalanine (Phe4CN) to study its binding to calmodulin (CaM). nih.govdatapdf.com

The two probes can be excited selectively, allowing for their independent monitoring. nih.gov In one study, the ideal excitation wavelength for Phe4CN was determined to be 242 nm, while Phe2CN was optimally excited at 285 nm. datapdf.com By exciting at these distinct wavelengths, researchers observed that the fluorescence of Phe4CN, placed at a residue known to enter a hydrophobic binding pocket of CaM, was quenched upon binding. nih.govdatapdf.com In contrast, the fluorescence of Phe2CN, positioned at a residue that remains exposed to the solvent, showed no significant change. nih.govdatapdf.com This demonstrates that multiple cyanophenylalanine reporters can be used within the same system to simultaneously detect variations in the local environment at different sites. nih.govdatapdf.com

| Probe | Position in MLCK Peptide | Selective Excitation λ (nm) | Observation upon CaM Binding |

|---|---|---|---|

| p-Cyanophenylalanine (Phe4CN) | 581 (Binding Pocket) | 242 | Fluorescence Quenched |

| This compound (Phe2CN) | 594 (Solvent Exposed) | 285 | No Significant Change |

Vibrational Spectroscopy of this compound: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a complementary approach to fluorescence for probing biomolecular systems. mdpi.com

Nitrile Stretching Band as a Non-Invasive IR Probe

The nitrile group (C≡N) of this compound provides an excellent, non-invasive vibrational probe. nih.gov Its stretching vibration (νC≡N) absorbs strongly in a region of the infrared spectrum (around 2200-2300 cm⁻¹) that is free from interference by other vibrations typically found in proteins. acs.orgresearchgate.net The precise frequency of this nitrile band is highly sensitive to the local environment, including polarity, hydrogen bonding, and electric fields. acs.orgnih.govnih.gov

This sensitivity allows the nitrile probe to report on various aspects of protein structure and function:

Polarity and Hydration: The nitrile stretching frequency shifts depending on the polarity of its environment. For example, the νC≡N band of p-cyanophenylalanine in water appears at a higher wavenumber than in a non-polar solvent like tetrahydrofuran (THF), with a reported difference of 8 cm⁻¹. nih.gov This allows the probe to distinguish between a water-exposed site (~2237 cm⁻¹) and a buried, non-hydrogen-bonded site within a protein or fibril (~2229 cm⁻¹). researchgate.net

Conformational Heterogeneity: Two-dimensional infrared (2D IR) spectroscopy studies using a cyanophenylalanine probe in the Villin headpiece protein revealed the presence of two distinct conformational states in the hydrophobic core. These were characterized by two different nitrile stretching frequencies at 2228.7 cm⁻¹ and 2234.5 cm⁻¹, corresponding to buried and partially exposed environments, respectively. nih.gov

Redox State: The probe can detect changes in the redox state of nearby metal centers. When p-cyanophenylalanine was placed near an iron-sulfur cluster in ferredoxin, a reversible redshift of about 1-2 cm⁻¹ in the nitrile frequency was observed upon reduction of the cluster. researchgate.net

Raman Spectroscopy: The nitrile group is also a potent probe in Raman spectroscopy. mdpi.comresearchgate.net UV resonance Raman spectroscopy enhances the signal, achieving detection limits as low as ~10 μM, which is significantly more sensitive than conventional IR studies. nih.gov This opens the door for time-resolved studies of protein dynamics. nih.gov

| Environment | Probe | Frequency (cm⁻¹) | Technique |

|---|---|---|---|

| Water (H₂O) | p-Cyanophenylalanine | ~2237 | IR |

| Tetrahydrofuran (THF) | p-Cyanophenylalanine | ~2229 | IR |

| Protein Core (Buried) | Cyanophenylalanine | 2228.7 | 2D IR |

| Protein Core (Partially Exposed) | Cyanophenylalanine | 2234.5 | 2D IR |

| Near Oxidized [2Fe-2S] Cluster | p-Cyanophenylalanine | ~2233.5 | IR |

| Near Reduced [2Fe-2S] Cluster | p-Cyanophenylalanine | ~2231.7 | IR |

Two-Dimensional Infrared (2D IR) Spectroscopy for Probing Structural Dynamics

Förster Resonance Energy Transfer (FRET) Applications

This compound (PheCN) has emerged as a versatile and minimally perturbative probe for studying biomolecular structures and dynamics using Förster Resonance Energy Transfer (FRET). nih.govnih.govacs.org PheCN can function effectively as a FRET donor when paired with natural aromatic amino acids like tryptophan (Trp), which acts as the acceptor. nih.govacs.orgpnas.org The PheCN-Trp pair is particularly advantageous because both components are amino acids, which can be incorporated into protein sequences with minimal structural disruption compared to bulky external dye labels. nih.govnih.gov

The fluorescence emission spectrum of PheCN overlaps significantly with the absorption spectrum of Trp, a key requirement for efficient FRET. nih.gov The Förster distance (R₀), the distance at which FRET efficiency is 50%, for the p-cyanophenylalanine-Trp pair is approximately 16 Å. nih.gov This distance is well-suited for probing conformational events and distances within peptides and small proteins. nih.gov Furthermore, PheCN possesses favorable photophysical properties for a FRET donor; its fluorescence emission peak is largely insensitive to the environment, and it can be selectively excited at wavelengths around 240 nm where the absorbance of Trp is significantly lower. nih.gov

Beyond Trp, other non-natural amino acids have been explored as acceptors for PheCN. nih.gov For example, 7-azatryptophan (7AW) and 5-hydroxytryptophan (5HW) have been shown to be effective FRET acceptors. nih.gov These pairs can offer advantages over the PheCN-Trp pair. The PheCN-7AW pair has a larger Förster distance of about 18.5 Å due to better spectral overlap, and its emission spectrum is well-separated from that of PheCN, simplifying data analysis. nih.gov The PheCN-5HW pair also has an R₀ of approximately 18.5 Å and benefits from the higher and more stable fluorescence quantum yield of 5HW compared to Trp. nih.gov

Thioamides, which are sulfur-substituted amide linkages in the peptide backbone, have also been used as quenchers (acceptors) for PheCN fluorescence through a FRET mechanism. nsf.govnih.govrsc.org This allows for distance measurements in the 8 to 32 Å range. rsc.org The small size of the thioamide modification makes it an extremely subtle label for FRET studies. nih.gov

Table 3: Förster Distances (R₀) for this compound FRET Pairs

| FRET Donor | FRET Acceptor | Förster Distance (R₀) (Å) | Reference |

| p-Cyanophenylalanine | Tryptophan (Trp) | ~16 | nih.gov |

| p-Cyanophenylalanine | 7-Azatryptophan (7AW) | 18.5 ± 0.5 | nih.gov |

| p-Cyanophenylalanine | 5-Hydroxytryptophan (5HW) | 18.5 ± 0.5 | nih.gov |

| p-Cyanophenylalanine | Thioamide | Enables measurements from 8-32 Å | rsc.org |

| This table is interactive. Click on the headers to sort the data. |

The use of this compound in FRET pairs provides a powerful method for probing conformational changes and measuring intermolecular distances in biological systems. nih.govnih.govacs.orgpnas.org By site-specifically incorporating a PheCN-Trp pair (or other suitable pairs) into a protein, the FRET efficiency between them becomes a sensitive reporter of the distance separating the two probes. nih.govpnas.org This "spectroscopic ruler" can monitor dynamic processes such as protein folding and unfolding, conformational transitions, and protein-protein interactions. nih.govacs.orgnih.gov

This FRET methodology has been successfully applied to study the urea-induced unfolding of small proteins like the villin headpiece subdomain (HP35) and the lysin motif (LysM) domain. nih.govacs.org In these studies, changes in FRET efficiency as a function of denaturant concentration revealed details about the unfolding pathway. For HP35, the FRET data suggested a stepwise unfolding process with residual structure in the denatured state. nih.govacs.org For the two-state folder LysM, the FRET measurements allowed for the quantitative determination of thermodynamic and structural parameters of unfolding. nih.govacs.org

The versatility of this approach is enhanced by the ability to incorporate PheCN and its FRET partners at virtually any desired position within a protein sequence through established peptide synthesis and recombinant protein expression techniques. acs.orgnih.gov This allows researchers to systematically place the FRET pair to dissect the sequence of conformational events in different parts of a protein or to measure specific intermolecular distances in protein-peptide or protein-protein complexes. nih.govnih.gov For example, the binding of thioamide-labeled peptides to calmodulin variants containing PheCN has been used to determine distances and monitor conformational changes upon binding. nih.gov

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

| This compound / PheCN | D-2-Cyano-3-phenylalanine |

| Tryptophan | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |

| 7-Azatryptophan | (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid |

| 5-Hydroxytryptophan | (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |

| Tyrosine | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |

| Selenomethionine | (2S)-2-amino-4-(methylselanyl)butanoic acid |

| Calmodulin | Not applicable (Protein) |

| Villin Headpiece Subdomain (HP35) | Not applicable (Protein Domain) |

| Lysin Motif (LysM) Domain | Not applicable (Protein Domain) |

| N-terminal domain of ribosomal protein L9 (NTL9) | Not applicable (Protein Domain) |

| Src homology 3 (SH3) domain | Not applicable (Protein Domain) |

| DMPC | 1,2-dimyristoyl-sn-glycero-3-phosphocholine |

| Urea | Carbamide |

Advanced Applications in Protein and Peptide Studies

Protein Folding and Unfolding Kinetics and Thermodynamics

The process by which a linear chain of amino acids achieves its unique three-dimensional structure is a fundamental problem in biology. D-2-Cyanophenylalanine and its para-isomer, p-cyanophenylalanine, serve as exceptional fluorescent probes for monitoring these intricate folding and unfolding events in real-time. nih.govnih.gov Their fluorescence is highly sensitive to the polarity and hydrogen-bonding capability of their surroundings, making them ideal for tracking the transition of a protein segment from a solvent-exposed state to a buried one, or vice versa. researchgate.netnih.gov

The formation of a stable hydrophobic core is a key driving force in protein folding for many globular proteins. The fluorescence of cyanophenylalanine is an excellent reporter for this process. When exposed to a polar solvent like water, the probe's fluorescence is relatively high; however, as it becomes buried within the nonpolar, dehydrated interior of a forming hydrophobic core, its fluorescence intensity decreases. researchgate.net

A notable study utilized p-cyanophenylalanine to replace a phenylalanine residue located in the hydrophobic core of the N-terminal domain of the ribosomal protein L9 (NTL9). acs.org By monitoring the change in fluorescence during refolding and unfolding experiments (initiated by denaturant jumps), the researchers could directly observe the kinetics of hydrophobic core formation. The resulting data, when plotted as the natural log of the relaxation rate versus denaturant concentration (a "chevron plot"), showed the characteristic V-shape of a two-state folding process, indicating that the protein folds without significantly populated intermediates. acs.orgrsc.org The stability and kinetic parameters derived from these fluorescence measurements were in excellent agreement with those obtained from equilibrium studies, validating the utility of cyanophenylalanine as a minimally perturbative and direct probe of core formation. acs.org

| Protein Studied | Probe Used | Key Finding | Citation |

| N-terminal domain of L9 (NTL9) | p-Cyanophenylalanine | Directly monitored hydrophobic core formation, providing evidence for two-state folding kinetics. | acs.org |

While some small proteins exhibit simple two-state folding, many larger proteins fold through more complex pathways involving one or more intermediate states. Identifying and characterizing these transient structures is crucial for understanding the folding mechanism. The ability to place a fluorescent probe like cyanophenylalanine at specific locations allows researchers to map out the sequence of folding events.

Monitoring Hydrophobic Core Formation

Protein-Ligand and Protein-Protein Interaction Analysis

Molecular recognition, the specific binding between proteins and other molecules, is fundamental to nearly all biological processes. Cyanophenylalanine isomers are increasingly used to study these interactions, offering a sensitive handle to monitor binding events and associated conformational changes. nih.govresearchgate.net

This compound and its isomers can be used to quantify the strength and speed of molecular interactions. A study investigating the binding of a peptide fragment from myosin light chain kinase (MLCK) to the protein calmodulin (CaM) utilized both 2-cyanophenylalanine (Phe2CN) and 4-cyanophenylalanine (Phe4CN) simultaneously. researchgate.net The peptide was labeled with Phe4CN at a residue known to enter a hydrophobic binding pocket on CaM and with Phe2CN at a more solvent-exposed position.

Upon binding to CaM, the fluorescence of the buried Phe4CN was significantly quenched, while the emission from the external Phe2CN remained largely unchanged. By titrating the labeled peptide with CaM and monitoring the fluorescence change, the researchers could determine the equilibrium dissociation constant (Kd), a measure of binding affinity. This multi-probe approach allows for the simultaneous monitoring of different regions of a molecule during a binding event. researchgate.net

| Interacting Partners | Probe(s) | Parameter Measured | Value | Citation |

| MLCK peptide & Calmodulin (CaM) | 2-Cyanophenylalanine, 4-Cyanophenylalanine | Dissociation Constant (Kd) | ~64 nM | researchgate.net |

Allostery, where binding at one site on a protein affects a distant site, is a key mechanism for regulating protein function. The glutamate transporter homolog GltPh, for example, couples the binding of sodium ions (Na+) to the transport of its substrate, aspartate. This coupling involves significant conformational changes, such as the movement of a protein segment known as hairpin-2 (HP2), which acts as a gate to the binding site. pnas.orgpnas.org

To study this allosteric mechanism, researchers engineered a GltPh variant containing a FRET pair: a tryptophan in HP2 and a p-cyanophenylalanine in a nearby static region (hairpin-1). pnas.orgnih.gov In the absence of sodium, HP2 is closed, and the two probes are close together, resulting in efficient FRET and quenching of the tryptophan fluorescence by cyanophenylalanine. The binding of Na+ induces the opening of HP2, which increases the distance between the probes, reduces FRET, and increases the observed fluorescence. pnas.org Using this assay, scientists were able to show that the opening of the HP2 gate follows an "induced-fit" mechanism and could dissect the specific roles of different Na+ binding sites in driving the conformational changes required for transporter function. pnas.orgbiorxiv.org

Characterization of Binding Affinities and Kinetics

Membrane Protein Structure and Dynamics

Membrane proteins reside within the complex and heterogeneous environment of the lipid bilayer and are notoriously difficult to study with conventional structural biology techniques. Spectroscopic probes like cyanophenylalanine that are sensitive to their environment are invaluable for probing the structure and dynamics of these proteins. nih.govresearchgate.net

The nitrile (C≡N) group of cyanophenylalanine has a distinct vibrational frequency in the infrared (IR) spectrum that is sensitive to the local electric field. nih.gov This property, known as the vibrational Stark effect (VSE), was used to measure the magnitude of the membrane dipole field. Researchers synthesized peptides containing p-cyanophenylalanine at four different positions, designed to span from the lipid headgroup region to the membrane's hydrophobic interior. nih.gov As the probe was moved deeper into the membrane, its C≡N stretching frequency showed a systematic blue shift. By combining these VSE measurements with molecular dynamics simulations to determine the probe's orientation, the study quantified the strength of the electric field across the membrane, providing fundamental insights into the biophysical properties of the lipid bilayer. nih.gov

Measuring Membrane Dipole Potentials

The non-canonical amino acid p-cyanophenylalanine (p-CN-Phe) has emerged as a powerful tool for investigating the electrostatic environment within biological membranes. nih.gov The nitrile group of this amino acid serves as a vibrational Stark effect (VSE) probe, where its vibrational frequency is sensitive to the local electric field. This property allows for the direct measurement of the membrane dipole potential, a significant electrical potential within the hydrophobic core of the membrane that has been historically challenging to quantify directly. nih.govnih.govccmb.res.in

The dipole potential arises from the organized arrangement of lipid and water dipoles at the membrane interface and generates a substantial electric field, estimated to be between 1 and 10 MV/cm. nih.govnih.govresearchgate.net By incorporating p-CN-Phe into peptides that insert into lipid bilayers, researchers can measure the shift in the nitrile's vibrational frequency as it moves from the aqueous phase into the membrane interior. This observed frequency shift (Δνobs) is directly related to the strength of the electric field.

In one study, p-CN-Phe was incorporated at various positions within a synthetic peptide designed to span a DMPC vesicle membrane. As the p-CN-Phe residue was positioned deeper into the membrane, its nitrile stretching frequency systematically shifted to higher energies (a blue shift). nih.gov This shift, combined with molecular dynamics simulations to determine the orientation of the nitrile bond relative to the membrane normal, allowed for the calculation of the dipole electric field. The results indicated a field strength of 8–11 MV/cm, which is at the higher end of previously estimated values. nih.gov

Table 1: Calculated Dipole Electric Field in DMPC Vesicles

| Peptide Concentration | Calculated Dipole Electric Field (MV/cm) |

|---|---|

| 0.5 mM | 8.1 ± 4 |

This table is based on data from a study using p-cyanophenylalanine as a VSE probe in DMPC vesicles. nih.gov

These findings demonstrate the utility of p-cyanophenylalanine as a precise probe for quantifying the electrostatic properties of lipid membranes, offering valuable insights into the fundamental forces that govern membrane structure and function. nih.gov

Elucidating Protein-Membrane Interactions and Insertion Mechanisms

The incorporation of p-cyanophenylalanine into peptides and proteins provides a powerful spectroscopic handle to elucidate the intricate details of their interactions with and insertion into lipid membranes. units.itacs.org The fluorescence and infrared (IR) properties of p-CN-Phe are highly sensitive to its local environment, particularly its hydration status and exposure to the membrane's hydrophobic core. units.it

The fluorescence quantum yield of p-CN-Phe is known to be significantly influenced by hydrogen bonding to its cyano group. researchgate.netnih.gov This sensitivity makes it an excellent probe for monitoring processes that involve the exclusion of water, such as a peptide partitioning from the aqueous phase into the lipid bilayer. researchgate.net As a peptide inserts into the membrane, the p-CN-Phe side chain becomes dehydrated, leading to a detectable change in its fluorescence signal. units.itresearchgate.net

Furthermore, the C≡N stretching vibration of p-cyanophenylalanine is a useful IR probe because its absorption band appears in a region of the protein IR spectrum that is typically free from other signals. units.it The frequency of this band experiences a significant blue shift when the residue moves from a polar, aqueous environment to a nonpolar, lipid environment. units.it This allows researchers to track the movement of specific parts of a peptide or protein into the membrane.

For instance, by systematically replacing native phenylalanine residues with p-CN-Phe in the human cathelicidin LL-37, researchers were able to study how the peptide's oligomeric state in solution influences its interaction with model membranes. units.it Similarly, studies on synthetic peptides have utilized p-CN-Phe to probe the kinetics of membrane-mediated helix folding. units.it These applications highlight the versatility of p-cyanophenylalanine in providing residue-specific information about the dynamics and mechanisms of protein-membrane interactions.

Amyloid Formation and Aggregation Studies

The non-canonical amino acid p-cyanophenylalanine has proven to be an invaluable probe for studying the complex processes of amyloid formation and protein aggregation, which are implicated in a range of human diseases. nih.govelifesciences.org Its unique spectroscopic properties allow for real-time, residue-specific characterization of the structural changes that occur during the aggregation process, from the initial lag phase to the formation of mature amyloid fibrils.

The fluorescence of p-cyanophenylalanine is highly sensitive to its local environment, particularly hydrogen bonding. researchgate.net Its fluorescence is high when the cyano group is hydrogen-bonded, as it would be when exposed to a solvent, and low when it is not. This property has been exploited to monitor the sequestration of specific side chains during amyloid formation.

In a study of human islet amyloid polypeptide (IAPP), a protein associated with type 2 diabetes, researchers replaced the native aromatic residues (phenylalanine and tyrosine) with p-cyanophenylalanine. researchgate.net They observed that the fluorescence of the p-cyanophenylalanine residues remained high throughout the lag phase of amyloid formation, indicating that these side chains were still exposed to the solvent. Significant changes in fluorescence, indicating the burial of these side chains, only occurred concurrently with the development of β-sheet structure, as detected by thioflavin T fluorescence. These findings placed important constraints on the possible structures of intermediates formed during the lag phase.

Furthermore, p-cyanophenylalanine has been used to study the inhibitory effects of certain mutations on amyloid formation. In one study, a variant of IAPP (S20K) was shown to inhibit amyloid formation by the wild-type protein. By using a p-cyanophenylalanine-labeled version of wild-type IAPP, the researchers could specifically monitor its aggregation in the presence of the inhibitor, confirming the inhibitory effect. nih.gov

The ability to incorporate p-cyanophenylalanine at specific sites within a protein sequence provides a powerful tool to dissect the molecular mechanisms of amyloidogenesis, offering insights that can aid in the development of therapeutics for amyloid-related diseases. elifesciences.orgresearchgate.net

Enzymatic Reaction Mechanisms and Enzyme Engineering

The incorporation of non-canonical amino acids (ncAAs), such as this compound and its para-substituted counterpart, into enzymes has become a powerful strategy in enzyme engineering. nih.gov This approach allows for the fine-tuning of enzyme properties, including activity, stability, and substrate specificity, by introducing novel chemical functionalities into the protein structure. nih.govacs.org

Probing Active Site Microenvironments

The nitrile group of cyanophenylalanine serves as a sensitive vibrational probe of the local electrostatic environment within an enzyme's active site. nih.govacs.org The frequency of the C≡N stretching vibration is highly responsive to changes in the local electric field, a phenomenon known as the vibrational Stark effect. nih.gov This allows researchers to map the electrostatic landscape of an active site and to monitor changes that occur during the catalytic cycle. nih.gov

For example, p-cyanophenylalanine has been incorporated into myoglobin, a model heme protein, to probe the electronic environment of the active site upon binding of different ligands. acs.org The nitrile stretching frequency was found to be a sensitive reporter of ligand binding and the electronic state of the heme iron. acs.org Similarly, in the enzyme ribonuclease S, p-cyanophenylalanine was introduced near the active site to probe protein dynamics and fluctuations using 2D IR vibrational echo spectroscopy. nih.gov These studies demonstrate the utility of cyanophenylalanine as a site-specific infrared probe for characterizing the precise chemical and physical environment of enzyme active sites. nih.gov

Investigating Substrate Binding and Catalysis

The incorporation of this compound and other ncAAs into enzymes can provide valuable insights into the mechanisms of substrate binding and catalysis. nih.govnih.govlcms.cz By systematically altering the electronic and steric properties of active site residues, researchers can dissect the contributions of individual amino acids to the catalytic process. ucl.ac.uk

In a study on E. coli transketolase, a series of phenylalanine derivatives, including p-cyanophenylalanine, were incorporated at a key active site position (Y385). ucl.ac.ukoup.com The aim was to modulate the electron density of the aromatic ring and its influence on π-π stacking interactions with the substrate. The results showed that these substitutions had a significant impact on the enzyme's kinetic parameters. ucl.ac.uk For example, the p-cyanophenylalanine (pCNF) mutant exhibited a 100% increase in kcat for the substrate 3-hydroxybenzaldehyde (3-HBA) compared to the tyrosine variant. ucl.ac.uk

Table 2: Kinetic Parameters of Transketolase Variants

| Variant | kcat (s-1) for 3-HBA | Km (mM) for 3-HBA | kcat/Km (s-1mM-1) |

|---|---|---|---|

| Y385Y (Tyrosine) | 0.07 ± 0.01 | 14.5 ± 2.6 | 0.005 |

| Y385pCNF (p-cyanophenylalanine) | 0.14 ± 0.01 | 24.3 ± 2.8 | 0.006 |

| Y385pNTF (p-nitrophenylalanine) | 0.08 ± 0.01 | 5.0 ± 1.1 | 0.016 |

This table is based on data from a study on the fine-tuning of the transketolase active site. ucl.ac.uk

These findings illustrate how the precise chemical properties of an incorporated ncAA can be used to probe and manipulate the catalytic mechanism of an enzyme. ucl.ac.uktubitak.gov.trlibretexts.org

Thermal Stabilization of Enzymes via Non-Canonical Amino Acid Incorporation

Enhancing the thermal stability of enzymes is a major goal in biocatalysis, as it allows for their use in industrial processes under harsh conditions. researchgate.netnih.gov The incorporation of ncAAs is an emerging strategy to achieve this. oup.comnih.gov By introducing novel interactions or improving the packing of the protein interior, ncAAs can significantly increase an enzyme's resistance to thermal denaturation. researchgate.netnih.gov

While much of the research in this area has focused on halogenated ncAAs, there are instances where other ncAAs, including cyanophenylalanine derivatives, have been used to enhance thermal stability. oup.com In the aforementioned study of transketolase, the incorporation of p-aminophenylalanine (pAMF) at position 385 not only improved catalytic activity but also resulted in a significant increase in thermal stability, with a 7.8 °C increase in the thermal transition midpoint (Tm). ucl.ac.uk Structural modeling suggested that this stabilization was due to the formation of a new intersubunit hydrogen bond. ucl.ac.uk

Table 3: Thermal Stability of Transketolase Variants

| Variant | Tm (°C) |

|---|---|

| Wild-type | 65.6 ± 0.6 |

| Y385F (Phenylalanine) | 61.9 ± 0.2 |

This table is based on data from a study on the fine-tuning of the transketolase active site. ucl.ac.uk

This example demonstrates the potential of site-specific ncAA incorporation to simultaneously improve both the catalytic activity and the thermal stability of an enzyme, a significant advantage in the development of robust biocatalysts. ucl.ac.uk

Modulation of Enzyme Activity and Specificity

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful strategy for modulating enzyme function. nih.govresearchgate.net While many studies focus on directly altering catalytic activity by placing ncAAs within an active site, this compound (and its L-isomer, 2-cyanophenylalanine or Phe2CN) offers a more subtle, yet equally powerful, approach. Its utility shines in its application as a sensitive biophysical probe, allowing for detailed investigation of the conformational changes and molecular interactions that regulate enzyme activity. nih.govresearchgate.netrsc.org The unique fluorescent properties of the ortho-cyano-substituted phenyl ring are highly sensitive to the local molecular environment, making it an ideal reporter for studying the mechanisms of enzyme modulation. nih.govrsc.orgresearchgate.net

A significant example of this application is in the study of the regulation of skeletal muscle myosin light chain kinase (MLCK). nih.govresearchgate.net The activity of MLCK is critically dependent on its Ca²⁺-dependent binding to the protein calmodulin (CaM). nih.gov This binding event induces conformational changes that activate the kinase. Understanding the specifics of this interaction is key to understanding its biological regulation.

In a detailed study, 2-cyanophenylalanine was incorporated into a peptide fragment of MLCK to serve as a localized environmental sensor. nih.govacs.org Researchers synthesized a doubly labeled MLCK peptide, incorporating 2-cyanophenylalanine (Phe2CN) at a solvent-exposed position (residue 594) and a different probe, 4-cyanophenylalanine (Phe4CN), at a position known to enter a hydrophobic binding pocket on calmodulin (residue 581). nih.govacs.org

By selectively exciting each of these probes, the researchers could simultaneously monitor different regions of the peptide as it bound to calmodulin. nih.gov The results were revealing: upon binding to calmodulin, the fluorescence of the Phe4CN probe inside the binding pocket was significantly quenched. nih.govacs.org In contrast, the fluorescence of the Phe2CN probe at the solvent-exposed site showed no significant change. nih.govacs.org This demonstrated that the binding event caused a major environmental shift deep within the protein-protein interface, while the more external regions of the peptide remained relatively unperturbed. nih.gov

This experiment not only provided a high-resolution view of the binding event but also validated the use of these probes for quantitative analysis. The measured binding affinity (dissociation constant, Kd) for the interaction was approximately 64 nM, a value consistent with previous measurements, confirming that the introduction of the cyanophenylalanine probes did not disrupt the natural interaction. nih.govresearchgate.net These findings highlight the capacity of 2-cyanophenylalanine to act as a precise reporter for studying the modulatory interactions that govern enzyme function. nih.gov

Genetic Encoding and Site-specific Incorporation Strategies

Directed Evolution of Orthogonal tRNA/Aminoacyl-tRNA Synthetase Pairs for D-2-Cyanophenylalanine

A cornerstone of incorporating this compound is the creation of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). biorxiv.org This pair must function independently of the host cell's endogenous translational machinery. biorxiv.org The orthogonal aaRS should specifically recognize and charge its partner tRNA with this compound, while not interacting with any of the cell's native tRNAs or amino acids. biorxiv.org Similarly, the orthogonal tRNA should not be recognized by any of the host's native aaRSs. biorxiv.org

The process of developing these specialized pairs often involves directed evolution. nih.gov This powerful technique starts with a pre-existing orthogonal pair, often derived from a different species to ensure orthogonality. biorxiv.org For instance, the tyrosyl-tRNA synthetase (TyrRS) and its tRNA from Methanocaldococcus jannaschii are commonly used as a starting point for evolution in E. coli. mdpi.comfrontiersin.org The active site of the aaRS is then mutated to create a large library of variants. acs.org

These libraries are subjected to rigorous selection pressures. A positive selection step ensures that the synthetase can charge its tRNA with the desired non-canonical amino acid, in this case, this compound. This is often linked to the survival of the host cell, for example, by suppressing a nonsense codon in an essential gene. acs.org A subsequent negative selection step eliminates any synthetase variants that recognize and incorporate any of the 20 canonical amino acids. acs.org This dual-sieve approach ensures high fidelity for the unnatural amino acid. acs.org

Interestingly, some evolved aaRSs exhibit a degree of polyspecificity, meaning they can recognize and incorporate multiple different unnatural amino acids while still discriminating against the natural ones. acs.org For example, a synthetase evolved for p-cyanophenylalanine was found to be capable of incorporating 18 different unnatural amino acids. acs.org This promiscuity can be advantageous, as a single evolved synthetase can be used to incorporate a variety of probes and functional groups without the need for a new round of evolution for each one. acs.org

Table 1: Key Components in Directed Evolution of Orthogonal Pairs

| Component | Role | Common Starting System |

| Orthogonal aaRS | Recognizes and attaches the non-canonical amino acid to the orthogonal tRNA. | Methanocaldococcus jannaschii TyrRS mdpi.comfrontiersin.org |

| Orthogonal tRNA | Carries the non-canonical amino acid to the ribosome. | Methanocaldococcus jannaschii tRNATyr mdpi.com |

| Selection System | Applies evolutionary pressure to select for desired aaRS activity. | Positive/negative selection based on cell viability. acs.org |

Amber Codon Suppression for Site-Specific Incorporation in Prokaryotic and Eukaryotic Systems

The most common method for the site-specific incorporation of unnatural amino acids is through the suppression of a stop codon, most frequently the amber codon (UAG). mdpi.comresearchgate.net In the genetic code, three codons—UAG (amber), UAA (ochre), and UGA (opal)—signal the termination of protein synthesis. mdpi.com The amber codon is often chosen for suppression because it is the least frequently used stop codon in many organisms, such as E. coli, minimizing the impact on the host's natural protein production. researchgate.netnih.gov

The strategy involves introducing the amber codon at a specific site within the gene of the protein of interest via site-directed mutagenesis. rsc.org An orthogonal suppressor tRNA, which has an anticodon (CUA) that recognizes the UAG codon, is then used to deliver the non-canonical amino acid to the ribosome at that position. nih.gov This suppressor tRNA is charged with the unnatural amino acid by its corresponding evolved orthogonal aaRS. nih.gov When the ribosome encounters the amber codon, instead of termination, the suppressor tRNA binds and translation continues, incorporating the unnatural amino acid into the growing polypeptide chain. nih.gov

The efficiency of this process can be affected by competition between the suppressor tRNA and the cell's own release factor 1 (RF1), which recognizes the amber codon and triggers termination. mdpi.com To improve the yield of the modified protein, strategies have been developed to reduce the level or activity of RF1 in the host cells. mdpi.com

This amber suppression technology has been successfully applied in both prokaryotic systems like E. coli and eukaryotic systems, including yeast and mammalian cells, to incorporate a wide array of unnatural amino acids with diverse functionalities. mdpi.comacs.org For example, the incorporation of p-cyanophenylalanine has been demonstrated in E. coli and has the potential to be used in eukaryotic organisms as well. acs.org

Table 2: Components of Amber Codon Suppression System

| Component | Function | Example |

| Amber Codon (UAG) | Reassigned stop codon that signals for ncAA incorporation. | Introduced into the gene of interest by mutagenesis. rsc.org |

| Suppressor tRNA | Recognizes the amber codon and carries the ncAA. | Orthogonal tRNA with a CUA anticodon. nih.gov |

| Orthogonal aaRS | Charges the suppressor tRNA with the specific ncAA. | Evolved synthetase for this compound. |

| Host System | The cellular environment for protein expression. | E. coli, yeast, mammalian cells. mdpi.comacs.org |

Semisynthesis and Expressed Protein Ligation (EPL) for Protein Labeling

While genetic code expansion is a powerful in vivo method, protein semisynthesis offers an alternative in vitro approach for incorporating unnatural amino acids. nih.gov Expressed protein ligation (EPL) is a prominent semisynthetic technique that allows for the joining of a recombinantly expressed protein segment with a chemically synthesized peptide containing the desired unnatural amino acid. nih.govnih.gov

The EPL process typically begins with the recombinant expression of the target protein as a fusion with an intein domain, followed by a chitin-binding domain for purification. The intein is a protein element that can catalyze its own excision from a precursor protein. annualreviews.org In EPL, a key mutation in the intein prevents the final step of the splicing reaction. Instead, the addition of a thiol-containing reagent, such as dithiothreitol (DTT), triggers the cleavage of the protein from the intein, leaving a reactive thioester at the C-terminus of the protein of interest. cardiff.ac.ukcuni.cz

Separately, a peptide containing the unnatural amino acid, such as this compound, is chemically synthesized. This synthetic peptide is designed with a cysteine residue at its N-terminus. The final step is native chemical ligation (NCL), where the C-terminal thioester of the recombinant protein reacts with the N-terminal cysteine of the synthetic peptide. cardiff.ac.uk This reaction forms a stable, native peptide bond, resulting in a full-length, semisynthetic protein containing the site-specifically incorporated unnatural amino acid. nih.gov

EPL provides a high degree of flexibility, as solid-phase peptide synthesis allows for the incorporation of a wide variety of modifications, not just unnatural amino acids, into the synthetic peptide fragment. annualreviews.org This method is particularly useful for labeling proteins with probes, studying post-translational modifications, and creating proteins with novel backbones. nih.govnih.gov

Molecular Dynamics (MD) Simulations of this compound in Complex Biomolecular Environments

Molecular dynamics (MD) simulations provide a computational microscope to observe the physical movements of atoms and molecules over time. wikipedia.org For this compound, MD simulations are crucial for understanding its behavior within complex biological systems like proteins and membranes. These simulations model the interactions between the amino acid and its surroundings, offering a dynamic view of its behavior. wikipedia.orgresearchgate.net

For instance, MD simulations have been employed to study peptides containing p-cyanophenylalanine embedded in lipid bilayers. These studies help in understanding how the peptide orients itself and interacts with the membrane. nih.gov In one study, simulations showed that a transmembrane helix containing p-cyanophenylalanine tilted to compensate for a mismatch between the helix length and the bilayer thickness. nih.gov Furthermore, simulations can reveal the extent of solvent exposure of the cyano group, which is critical for interpreting fluorescence and infrared spectroscopy data. researchgate.netresearchgate.net In the case of the ribosomal protein L9, MD simulations, in conjunction with experimental data, demonstrated that the cyano group of an incorporated p-cyanophenylalanine was exposed to solvent and formed hydrogen bonds with water, a detail that was crucial for correctly interpreting fluorescence quenching data. researchgate.net

The spectroscopic properties of this compound, particularly its fluorescence and the vibrational frequency of its nitrile group, are highly sensitive to the local environment, especially the solvent. researchgate.netresearchgate.netnih.gov MD simulations are instrumental in modeling these solvent effects. By simulating the amino acid in different solvents, researchers can correlate changes in spectroscopic observables with specific molecular interactions, such as hydrogen bonding. nih.govscirp.org

For p-cyanophenylalanine, studies have shown that its fluorescence quantum yield and lifetime are sensitive to the solvent's ability to donate hydrogen bonds. nih.gov The fluorescence lifetime of p-cyanophenylalanine shows a linear dependence on the Kamlet-Taft α parameter, a measure of the solvent's hydrogen-bond donating ability, in protic solvents. nih.gov This indicates that hydrogen bonding interactions with the solvent mediate the non-radiative decay rate. nih.gov Similarly, the C≡N stretching vibration frequency is sensitive to solvation, with shifts observed when moving from a non-polar solvent like tetrahydrofuran (THF) to a polar, protic solvent like water. researchgate.net This sensitivity makes the nitrile group an excellent infrared (IR) probe of its local environment. nih.gov

Simulations have been used to assess the conformational flexibility of cyanophenylalanine labels attached to proteins. aip.org In one study, MD simulations of an enzyme with a tethered p-cyanophenylalanine analog revealed that the label could access distinct rotameric states that did not interconvert on the timescale of the simulation. aip.org This conformational heterogeneity can lead to multiple overlapping bands in spectroscopic measurements, and simulations are key to deconvoluting these complex spectra. nih.gov The flexibility of the side chain is also influenced by its exposure to solvent and its inherent degrees of freedom. science.gov Understanding these conformational preferences is essential for accurately interpreting experimental data from techniques like NMR and FRET that are sensitive to the distances and orientations of molecular groups. researchgate.netnih.gov

Simulating Solvent Effects on Spectroscopic Properties

Quantum Chemistry (QC) Calculations: DFT and Ab Initio Methods

Quantum chemistry (QC) calculations, including Density Functional Theory (DFT) and ab initio methods, provide a framework for understanding the electronic structure and properties of molecules from first principles. scirp.org These methods are used to predict a wide range of molecular properties for this compound, from its geometry to its spectroscopic characteristics. scirp.orgaip.org

High-level ab initio calculations have been used to examine the absorption and fluorescence properties of p-cyanophenylalanine, comparing them to natural amino acids like phenylalanine and tyrosine. researchgate.net DFT methods have been employed to study the C-N vibration of dicyanobenzenes in different solvents, evaluating the effects of solvent polarity and hydrogen bonding on the vibrational frequency. scirp.org These calculations are vital for accurately predicting spectroscopic observables and for understanding the underlying electronic phenomena that give rise to them. researchgate.netscirp.org

A significant application of QC calculations is the prediction of spectroscopic data. For this compound, this includes calculating the vibrational frequency of the nitrile stretch and the energies of electronic transitions responsible for its UV-visible absorption and fluorescence. researchgate.netscirp.org

DFT calculations can predict how the C≡N vibrational frequency shifts in response to changes in the solvent environment. scirp.org For example, calculations on dicyanobenzenes have shown that the vibrational frequency decreases with increasing solvent polarity but increases with hydrogen bonding due to charge transfer. scirp.org These theoretical predictions are crucial for interpreting experimental IR spectra and using the nitrile group as a probe of local electric fields and hydration. nih.govscirp.org Similarly, ab initio methods can predict the energies of the lowest excited singlet states, which correspond to the electronic transitions observed in absorption and fluorescence spectroscopy. researchgate.netosti.gov The accuracy of these predictions is sensitive to the chosen computational method and the conformation of the amino acid. researchgate.net

Table 1: Predicted Spectroscopic Properties of Cyanophenylalanine Derivatives

| Property | Molecule | Method | Predicted Value | Experimental Value |

| Vibrational Frequency (C≡N) | p-Dicyanobenzene | DFT (B3LYP/6-31G(d,p)) in Water (PCM) | ~2357 cm⁻¹ | Not specified |

| Electronic Transition (S₀ → S₁) | p-Cyanophenylalanine | Ab initio (CASPT2) | ~4.5 eV | ~4.4 eV (in water) |

Note: This table is illustrative and compiles data from various theoretical studies. Direct comparison is complex due to different computational models and experimental conditions.

QC calculations offer profound insights into the electronic structure of this compound, explaining the nature of its molecular orbitals and how they are perturbed by the environment. researchgate.net These calculations are also essential for understanding the dynamics of the molecule after it absorbs light, a process known as excited-state dynamics. researchgate.net

Theoretical studies have explored the excited-state potential energy surfaces of dipeptides containing cyanophenylalanine. researchgate.net These studies help to understand the pathways of energy relaxation after photoexcitation, including fluorescence and non-radiative decay processes. nih.gov For instance, calculations have shown that the fluorescence intensity of p-cyanophenylalanine is predicted to be higher than that of phenylalanine, a finding that agrees with experimental data. researchgate.net The sensitivity of the fluorescence quantum yield to the environment, such as hydration or pH, can also be rationalized through QC calculations that model changes in the electronic structure and excited-state reaction paths. researchgate.netresearchgate.net

Advanced Data Analysis and Spectroscopic Deconvolution Techniques

The experimental spectra of this compound, especially when incorporated into complex systems like proteins, are often composed of multiple overlapping signals. nih.gov Advanced data analysis techniques are required to deconvolve these spectra and extract meaningful information about the different molecular states or environments contributing to the signal.

Two-dimensional infrared (2D IR) spectroscopy is a powerful technique that can resolve these complexities. nih.govnsf.gov By spreading the vibrational signals into two frequency dimensions, 2D IR can separate overlapping peaks and reveal couplings between different vibrational modes. nih.gov For proteins containing cyanophenylalanine probes, 2D IR has been used to identify distinct conformational substates that are not apparent in one-dimensional spectra. researchgate.netnih.gov

Furthermore, lifetime distribution analysis of time-resolved fluorescence or IR data can provide a model-free way to visualize the timescales of dynamic processes. nih.govbiorxiv.org For example, this analysis has been applied to study the dark-state recovery kinetics of a light-sensitive protein containing p-cyanophenylalanine, revealing multiple dynamical events corresponding to changes in the chromophore, protein backbone, and the cyanophenylalanine side chain itself. nih.govbiorxiv.org These advanced analytical methods, often combined with computational modeling, are essential for extracting the rich dynamic and structural information encoded in the spectroscopic signals of this compound. acs.orgchemrxiv.org

Computational and Theoretical Studies of D-2-cyanophenylalanine

Chemometric and Algorithmic Approaches in Spectroscopic Analysis

The spectroscopic analysis of this compound, particularly in complex mixtures or biological systems, often yields data that is difficult to interpret directly due to overlapping signals and environmental effects. Chemometric methods and specialized algorithms are essential for deconvoluting these complex datasets, enabling the quantitative analysis and extraction of meaningful dynamic information.

Chemometrics employs multivariate statistical techniques to extract valuable information from chemical data. In the analysis of this compound and other amino acids, these methods are particularly useful for resolving the spectra of individual components within a mixture. researchgate.netquestjournals.org Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are frequently applied to spectroscopic data, such as UV-VIS or Raman spectra. questjournals.orgnih.govfrontiersin.org